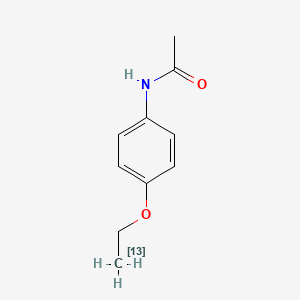

N-(4-Ethoxy-2-13C-phenyl)acetamide

CAS No.: 286425-41-0

Cat. No.: VC3931576

Molecular Formula: C10H13NO2

Molecular Weight: 180.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 286425-41-0 |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 180.21 g/mol |

| IUPAC Name | N-(4-(213C)ethoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i1+1 |

| Standard InChI Key | CPJSUEIXXCENMM-OUBTZVSYSA-N |

| Isomeric SMILES | CC(=O)NC1=CC=C(C=C1)OC[13CH3] |

| SMILES | CCOC1=CC=C(C=C1)NC(=O)C |

| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-Ethoxy-2-¹³C-phenyl)acetamide consists of an acetamide group bonded to a para-ethoxyphenyl ring, with the ¹³C label positioned at the second carbon of the ethoxy moiety (–O–¹³CH₂CH₃) . The phenyl ring’s para substitution pattern creates distinct electronic environments, influencing its spectroscopic behavior. The acetamide group (–NHCOCH₃) contributes to hydrogen-bonding interactions, evident in its crystalline packing .

Synthesis and Isotopic Labeling

Synthetic Route

The synthesis involves introducing the ¹³C label during ethoxy group formation. A typical procedure includes:

-

Acylation: Reacting 4-ethoxyaniline with acetic anhydride to form N-(4-ethoxyphenyl)acetamide .

-

Isotopic Incorporation: Replacing the ethoxy group’s natural carbon with ¹³C via nucleophilic substitution using ¹³C-labeled ethyl bromide .

-

Purification: Chromatographic separation (hexane:ethyl acetate) yields the pure compound .

Spectroscopic Validation

-

IR Spectroscopy: Strong absorption at 1650 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–O–C ether linkage) .

-

Mass Spectrometry: Molecular ion peak at m/z 273.45 (M⁺), with fragmentation patterns confirming the ¹³C label .

Applications in Scientific Research

Metabolic Tracing

The ¹³C label enables tracking of phenacetin’s metabolism to paracetamol (acetaminophen) in vivo, elucidating hepatic cytochrome P450 pathways .

Analytical Standards

As an internal standard in LC-MS and NMR, it improves quantification accuracy in pharmacokinetic studies .

Crystallographic Studies

X-ray diffraction reveals intermolecular interactions, such as C–H···O and C–H···F bonds, critical for understanding solid-state stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume